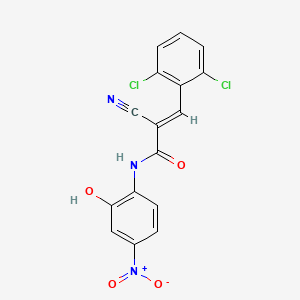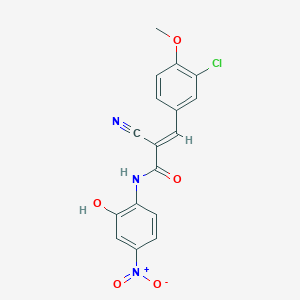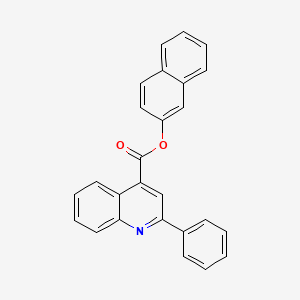
2-cyano-3-(2,6-dichlorophenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CYANO-3-(2,6-DICHLOROPHENYL)-N~1~-(2-HYDROXY-4-NITROPHENYL)ACRYLAMIDE is a complex organic compound with the molecular formula C23H15Cl2N3O5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-3-(2,6-DICHLOROPHENYL)-N~1~-(2-HYDROXY-4-NITROPHENYL)ACRYLAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichlorobenzaldehyde with malononitrile to form 2-cyano-3-(2,6-dichlorophenyl)acrylonitrile. This intermediate is then reacted with 2-hydroxy-4-nitroaniline under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-CYANO-3-(2,6-DICHLOROPHENYL)-N~1~-(2-HYDROXY-4-NITROPHENYL)ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of corresponding oxides and carboxylic acids.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-CYANO-3-(2,6-DICHLOROPHENYL)-N~1~-(2-HYDROXY-4-NITROPHENYL)ACRYLAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-CYANO-3-(2,6-DICHLOROPHENYL)-N~1~-(2-HYDROXY-4-NITROPHENYL)ACRYLAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The presence of cyano and nitro groups allows it to participate in redox reactions, affecting cellular pathways and leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-CYANO-3-(2,6-DICHLOROPHENYL)ACRYLAMIDE: Lacks the hydroxy and nitrophenyl groups, resulting in different chemical properties and applications.
3-(2,6-DICHLOROPHENYL)-N~1~-(2-HYDROXY-4-NITROPHENYL)ACRYLAMIDE: Lacks the cyano group, affecting its reactivity and biological activity.
Uniqueness
2-CYANO-3-(2,6-DICHLOROPHENYL)-N~1~-(2-HYDROXY-4-NITROPHENYL)ACRYLAMIDE is unique due to the combination of cyano, dichlorophenyl, hydroxy, and nitrophenyl groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H9Cl2N3O4 |
|---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
(E)-2-cyano-3-(2,6-dichlorophenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H9Cl2N3O4/c17-12-2-1-3-13(18)11(12)6-9(8-19)16(23)20-14-5-4-10(21(24)25)7-15(14)22/h1-7,22H,(H,20,23)/b9-6+ |
InChI Key |
VOXPSGYPELTTJQ-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10879766.png)
![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}thiophene-2-carbohydrazide](/img/structure/B10879773.png)
![3,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B10879778.png)


![ethyl 4-({(2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate](/img/structure/B10879812.png)
![1-(4-Chlorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B10879815.png)

![3-Nitro-5-[({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10879832.png)
![(2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinecarboxamide](/img/structure/B10879838.png)
![1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10879841.png)
![2-({2-[(4-Methoxy-2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B10879848.png)
![2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B10879857.png)
